Molecular Weight and Rotatable Bond Count Comparison Across 5-Alkyl Thiazole-4-Carboxylates
Methyl 5-isopropylthiazole-4-carboxylate (MW 185.24 g/mol, 3 rotatable bonds) occupies a distinct physicochemical space relative to common analogs. Its molecular weight is 18% greater than methyl 5-methylthiazole-4-carboxylate (MW 157.19 g/mol, 2 rotatable bonds) and 8% greater than methyl 5-ethylthiazole-4-carboxylate (MW 171.22 g/mol, 2 rotatable bonds), while being isobaric with methyl 5-propylthiazole-4-carboxylate (MW 185.25 g/mol, 4 rotatable bonds) yet possessing one fewer rotatable bond [1][2]. The branched isopropyl group confers a higher degree of conformational constraint relative to the n-propyl analog, which may influence binding entropy and selectivity in target engagement.
| Evidence Dimension | Molecular weight (g/mol) / Number of rotatable bonds |
|---|---|
| Target Compound Data | 185.24 g/mol / 3 rotatable bonds |
| Comparator Or Baseline | Methyl 5-methylthiazole-4-carboxylate: 157.19 g/mol / 2 rotatable bonds; Methyl 5-ethylthiazole-4-carboxylate: 171.22 g/mol / 2 rotatable bonds; Methyl 5-propylthiazole-4-carboxylate: 185.25 g/mol / 4 rotatable bonds |
| Quantified Difference | +28.05 g/mol (+18%) and +1 rotatable bond vs. methyl analog; +14.02 g/mol (+8%) and +1 rotatable bond vs. ethyl analog; -0.01 g/mol (0%) and -1 rotatable bond vs. n-propyl analog |
| Conditions | Computed/standardized physicochemical property data from public chemical databases |
Why This Matters
The unique combination of steric bulk and limited conformational flexibility can translate into differentiated ADME properties and target selectivity, justifying its selection over linear-chain or smaller alkyl analogs in lead optimization campaigns.
- [1] PubChem. (n.d.). Methyl 5-methylthiazole-4-carboxylate. Retrieved from https://pubchem.ncbi.nlm.nih.gov/ View Source
- [2] ChemSrc. (n.d.). Methyl 5-propylthiazole-4-carboxylate. Retrieved from https://m.chemsrc.com/en/ View Source
